molecular formula C9H14F3NO3 B12432615 (3,3,3-Trifluoropropanoyl)leucine

(3,3,3-Trifluoropropanoyl)leucine

Cat. No.: B12432615
M. Wt: 241.21 g/mol
InChI Key: BXNBAZJAKYKNIE-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropanoyl)leucine is a fluorinated derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoropropanoyl group attached to the leucine molecule. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoropropanoyl)leucine typically involves the reaction of leucine with 3,3,3-trifluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropanoyl)leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoropropanoic acid derivatives, while substitution reactions can produce a variety of functionalized leucine derivatives .

Scientific Research Applications

(3,3,3-Trifluoropropanoyl)leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropanoyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoropropanoyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the leucine amino acid and the trifluoropropanoyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid

InChI

InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

BXNBAZJAKYKNIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F

Origin of Product

United States

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